![molecular formula C32H55NO10 B585265 (10E)-3-O-De(|A-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2'-Acetate CAS No. 198782-60-4](/img/structure/B585265.png)
(10E)-3-O-De(|A-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2'-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-membered macrolides are a class of antibiotics that include compounds such as O-α-L-cladinosyl-(1→3)-12,13-dehydro-12,13-deoxorosaramicin . These compounds are useful as antibacterials .
Synthesis Analysis
Six derivatives of sixteen-membered macrolides possessing 4-0-acyl-a-L-cladinose as a neutral sugar were synthesized via 3"-methylthiomethyl ether intermediates in reasonable yield .Molecular Structure Analysis
The structure of these macrolides involves a 16-membered lactone ring, to which one or more deoxy sugars, usually cladinose and desosamine, are attached .Chemical Reactions Analysis
The synthesis of these macrolides involves the formation of 3"-methylthiomethyl ether intermediates .Applications De Recherche Scientifique
Ketolide Antibiotics
(10E)-3-O-De(|A-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2'-Acetate is a derivative in the class of ketolide antibiotics, which are semisynthetic antibacterial agents. These drugs, including telithromycin, are developed to combat microbial resistance to macrolides, such as erythromycin. The removal of the neutral sugar, L-cladinose, from the macrolide ring and subsequent oxidation at the 3-hydroxyl to a 3-keto functional group distinguish ketolides from other macrolides. Telithromycin, the first ketolide antibiotic approved by the FDA, is primarily used to treat upper respiratory tract infections, showcasing effectiveness against macrolide-resistant Streptococcus pneumoniae due to its structural modifications (Scheinfeld, 2004).
Antibiotic Resistance and Environmental Impact
The widespread use of antibiotics, including erythromycin derivatives, has led to concerns about antibiotic resistance and environmental impact. Antibiotics not fully metabolized are released into the environment, potentially affecting non-target species. Research on the occurrence, toxicity, and environmental risk of antibiotics, including erythromycin and its derivatives, highlights the need for understanding the ecological consequences of antibiotic use and the mechanisms of resistance spread, emphasizing the importance of sustainable antibiotic usage and development of alternatives with minimized ecological impacts (Kovaláková et al., 2020).
Prokinetic Effects
Erythromycin derivatives, including (10E)-3-O-De(|A-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2'-Acetate, have been studied for their prokinetic effects on the gastrointestinal tract. These agents act at sub-antimicrobial doses to stimulate gastrointestinal motility, offering therapeutic benefits for conditions associated with gastrointestinal dysmotility. This application is particularly relevant in pediatric and neonatal care, where erythromycin has shown potential in promoting tolerance of enteral feeds and enhancing gastrointestinal motility in various disorders (Curry, Lander, & Stringer, 2001).
Antimicrobial Activity Beyond Erythromycin
The development of erythromycin derivatives, such as azithromycin and clarithromycin, has been driven by the need for antibiotics with improved pharmacokinetic properties, broader antimicrobial activity, and reduced side effects. These derivatives have shown significant activity against a variety of pathogens, including those resistant to erythromycin, with applications ranging from respiratory tract infections to skin infections. The modifications in the erythromycin molecule have resulted in enhanced tissue penetration, stability, and efficacy against a wide range of bacterial infections (Dunn & Barradell, 1996; Peters & Clissold, 1992).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55NO10/c1-13-24-31(8,38)15-17(2)25(35)18(3)16-32(9,39-12)28(20(5)26(36)21(6)29(37)42-24)43-30-27(41-22(7)34)23(33(10)11)14-19(4)40-30/h15,18-21,23-24,26-28,30,36,38H,13-14,16H2,1-12H3/b17-15+/t18-,19-,20+,21-,23+,24-,26+,27-,28-,30+,31+,32+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCZZHVKCDIHRC-CIPLOGNZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C)(C)OC)C)C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C)(C)OC)C)\C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747578 |
Source
|
Record name | (2S,3R,4S,6R)-4-(Dimethylamino)-2-{[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy}-6-methyloxan-3-yl acetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
198782-60-4 |
Source
|
Record name | (2S,3R,4S,6R)-4-(Dimethylamino)-2-{[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy}-6-methyloxan-3-yl acetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.